2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
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Overview
Description
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a chlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4-Chlorophenylacetic acid: Lacks the oxadiazole ring but shares the chlorophenyl and acetic acid moieties.
Uniqueness
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHEJXRXMWZPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395028 |
Source
|
Record name | [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118509-31-2 |
Source
|
Record name | [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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